molecular formula C24H33NO5 B3253388 (R)-tert-Butyl 4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-(cyclopentylmethyl)-4-oxobutanoate CAS No. 223433-51-0

(R)-tert-Butyl 4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-(cyclopentylmethyl)-4-oxobutanoate

Cat. No.: B3253388
CAS No.: 223433-51-0
M. Wt: 415.5 g/mol
InChI Key: YMCMHPHMHAHNCY-UXHICEINSA-N
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Description

(R)-tert-Butyl 4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-(cyclopentylmethyl)-4-oxobutanoate is a chiral ester derivative containing a 2-oxooxazolidine core, a benzyl group at the 4-position, and a cyclopentylmethyl substituent at the 3-position. Its stereochemistry is defined by the (R)-configuration at the tert-butyl ester moiety and the (S)-configuration at the oxazolidinone ring . This compound is primarily utilized in synthetic organic chemistry as a chiral auxiliary or intermediate for asymmetric synthesis, though its specific bioactivity remains understudied.

Properties

IUPAC Name

tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO5/c1-24(2,3)30-21(26)15-19(13-17-11-7-8-12-17)22(27)25-20(16-29-23(25)28)14-18-9-5-4-6-10-18/h4-6,9-10,17,19-20H,7-8,11-16H2,1-3H3/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCMHPHMHAHNCY-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1CCCC1)C(=O)N2C(COC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC1CCCC1)C(=O)N2[C@H](COC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-tert-Butyl 4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-(cyclopentylmethyl)-4-oxobutanoate, with CAS number 202874-73-5, is a compound of interest in medicinal chemistry. Its structure features a tert-butyl group and an oxazolidinone moiety, which are known to impart significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound's molecular formula is C19H25NO5, with a molecular weight of 347.41 g/mol. Its structural characteristics include:

  • IUPAC Name : tert-butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate
  • SMILES Notation : O=C(C@HCC(OC(C)(C)C)=O)N(C@@HCO2)C2=O

These structural features suggest potential interactions with biological targets due to the presence of the oxazolidinone ring, which is known for its role in various pharmaceutical applications.

Antimicrobial Properties

Various studies have indicated that oxazolidinones exhibit antimicrobial activity, particularly against Gram-positive bacteria. The presence of the oxazolidinone ring in this compound suggests potential activity against resistant strains of bacteria, similar to other known oxazolidinone antibiotics like linezolid.

The mechanism by which oxazolidinones exert their effects typically involves inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for protein translation. This mechanism is crucial for their effectiveness against various pathogens.

Case Studies and Research Findings

  • In Vitro Studies : Research has shown that compounds containing the oxazolidinone structure can inhibit the growth of various bacterial strains. For instance, studies have demonstrated that derivatives similar to this compound display significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecium .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of oxazolidinones have revealed that modifications to the benzyl and tert-butyl groups can enhance antimicrobial potency and selectivity . This highlights the importance of structural optimization in developing novel therapeutics based on this scaffold.
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption and distribution profiles in biological systems. However, further toxicological assessments are necessary to evaluate safety profiles before clinical application .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
Protein SynthesisInhibition via ribosomal binding
Structure ActivityEnhanced potency with structural modifications

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a family of tert-butyl oxazolidinone derivatives with variations in stereochemistry and substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Physical Comparison

Compound Name CAS No. Substituent (3-position) Stereochemistry (tert-butyl/oxazolidinone) Molecular Weight Purity Storage Conditions
(R)-tert-Butyl 4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-(cyclopentylmethyl)-4-oxobutanoate Not provided Cyclopentylmethyl (R)-tert-butyl, (S)-oxazolidinone ~433.5* N/A N/A
(R)-tert-Butyl 4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate 202874-73-5 Methyl (R)-tert-butyl, (S)-oxazolidinone 347.41 ≥95% Room temperature
(S)-tert-Butyl 4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate 847406-37-5 Methyl (S)-tert-butyl, (S)-oxazolidinone 347.41 N/A Refrigeration

*Estimated based on the addition of a cyclopentylmethyl group (C6H11) to the methyl analog (C19H25NO5 → C24H33NO5).

Key Differences and Implications:

Substituent Effects: The cyclopentylmethyl group in the target compound introduces significant steric bulk compared to the methyl group in analogs (e.g., CAS 202874-73-5). This may reduce reaction rates in stereoselective syntheses but enhance selectivity in certain catalytic processes .

Stereochemical Variations: The (S)-configured tert-butyl analog (CAS 847406-37-5) demonstrates how minor stereochemical changes alter physical properties. For example, refrigeration is recommended for this compound, whereas the (R)-methyl analog (CAS 202874-73-5) is stable at room temperature .

Research Applications: Both methyl-substituted analogs (CAS 202874-73-5 and 847406-37-5) are marketed as research reagents with ≥95% purity, emphasizing their utility in method development . No bioactivity data are available for these compounds in public literature, though oxazolidinones are broadly associated with antimicrobial and anticancer properties in other contexts .

Q & A

Q. What in vitro assays are suitable for studying biological activity, given the compound’s lipophilicity?

  • Protocol :

Use phospholipid vesicle assays to mimic membrane interactions.

For enzyme inhibition studies, pre-dissolve in DMSO (final conc. <0.1% to avoid cytotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-(cyclopentylmethyl)-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-(cyclopentylmethyl)-4-oxobutanoate

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